Disbac10

Description

Properties

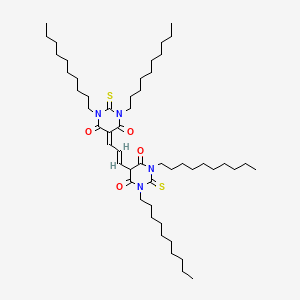

Molecular Formula |

C51H88N4O4S2 |

|---|---|

Molecular Weight |

885.4 g/mol |

IUPAC Name |

1,3-didecyl-5-[(E)-3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C51H88N4O4S2/c1-5-9-13-17-21-25-29-33-40-52-46(56)44(47(57)53(50(52)60)41-34-30-26-22-18-14-10-6-2)38-37-39-45-48(58)54(42-35-31-27-23-19-15-11-7-3)51(61)55(49(45)59)43-36-32-28-24-20-16-12-8-4/h37-39,44H,5-36,40-43H2,1-4H3/b38-37+ |

InChI Key |

PXRLNZXPUUPVIB-HEFFKOSUSA-N |

Isomeric SMILES |

CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)/C=C/C=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)C=CC=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Disbac10: A Technical Guide to its Mechanism and Application in Membrane Potential Sensing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disbac10 is a member of the bis-(1,3-dialkyl-thiobarbiturate) trimethine oxonol (Disbac) family of slow-response, lipophilic, anionic fluorescent dyes. These dyes are invaluable tools for measuring changes in cellular membrane potential, a critical parameter in numerous physiological processes, including nerve impulse propagation, muscle contraction, and cellular signaling. This compound, when used in conjunction with a suitable fluorescent donor, functions as a voltage-sensitive Förster Resonance Energy Transfer (FRET) probe, providing a ratiometric output that allows for quantitative analysis of membrane potential dynamics.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of relevant quantitative data to aid researchers in its effective application.

Mechanism of Action

The fundamental principle behind this compound's function as a membrane potential sensor lies in its voltage-driven translocation across the plasma membrane. As an anionic dye, its distribution between the extracellular and intracellular leaflets of the cell membrane is governed by the transmembrane electrical potential.

In a resting cell, which typically maintains a negative internal potential (hyperpolarized state), the negatively charged this compound molecules are predominantly localized to the outer leaflet of the plasma membrane. Upon depolarization, the intracellular potential becomes less negative, reducing the electrostatic barrier for the anionic dye. This change in potential drives the translocation of this compound to the inner leaflet of the membrane.

This movement forms the basis of its use in FRET-based voltage sensing. When paired with a membrane-anchored fluorescent donor, such as the coumarin-phospholipid CC2-DMPE, the proximity between the donor and the this compound acceptor changes with the membrane potential.

-

In a hyperpolarized state: this compound resides on the outer leaflet, in close proximity to the donor, resulting in efficient FRET. Excitation of the donor leads to energy transfer to the acceptor, and a high acceptor emission is observed.

-

In a depolarized state: this compound translocates to the inner leaflet, increasing the distance between the donor and acceptor. This increased distance leads to a decrease in FRET efficiency, resulting in a decrease in acceptor emission and a corresponding increase in donor emission.

By measuring the ratio of the donor and acceptor fluorescence intensities, a ratiometric and quantitative assessment of the membrane potential can be achieved. This ratiometric approach minimizes artifacts arising from variations in dye concentration, cell number, and illumination intensity.

Signaling Pathway Diagram

Caption: Mechanism of this compound as a FRET-based voltage sensor.

Quantitative Data

The ratiometric output of the this compound-based FRET assay allows for a quantitative correlation between the fluorescence ratio and the membrane potential. While the exact fluorescence change per millivolt (mV) can vary depending on the cell type, dye concentration, and instrumentation, the following table summarizes typical performance characteristics based on closely related Disbac analogs. Calibration is essential for each experimental setup to obtain precise quantitative data.

| Parameter | Typical Value/Range | Notes |

| Voltage Sensitivity | Linear relationship between FRET ratio and membrane potential | Calibration with known membrane potentials (e.g., using ionophores like valinomycin in varying extracellular K+ concentrations) is required for absolute quantification. |

| Response Time | Seconds to minutes | As a "slow-response" dye, its translocation kinetics are slower than "fast-response" dyes, making it suitable for measuring steady-state or slow changes in membrane potential. |

| Excitation Wavelength (Donor) | ~405 nm (for CC2-DMPE) | Optimal excitation will depend on the specific donor fluorophore used. |

| Emission Wavelength (Donor) | ~460 nm (for CC2-DMPE) | |

| Emission Wavelength (Acceptor) | ~580 nm (for Disbac dyes) | |

| Typical Working Concentration | 1-10 µM | Optimal concentration should be determined empirically to maximize signal-to-noise while minimizing cytotoxicity. |

Experimental Protocols

The following provides a general protocol for measuring membrane potential changes in cultured cells using a this compound FRET pair. Optimization of incubation times, dye concentrations, and imaging parameters is recommended for each specific cell line and experimental condition.

I. Reagent Preparation

-

This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light and moisture.

-

Donor Fluorophore (e.g., CC2-DMPE) Stock Solution: Prepare a 1-10 mM stock solution in DMSO. Store at -20°C, protected from light.

-

Loading Buffer: Use a balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) or a physiological buffer appropriate for the cells.

II. Cell Staining Procedure

-

Cell Culture: Plate cells in a suitable format for fluorescence microscopy (e.g., glass-bottom dishes or multi-well plates) and grow to the desired confluency.

-

Dye Loading:

-

Prepare a loading solution by diluting the this compound and donor stock solutions in the loading buffer to the final desired working concentration (typically 1-10 µM for each).

-

Remove the cell culture medium and wash the cells once with the loading buffer.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing: After incubation, gently wash the cells 2-3 times with the loading buffer to remove excess dye.

-

Imaging: Add fresh loading buffer to the cells for imaging.

III. Fluorescence Microscopy and Data Acquisition

-

Microscope Setup: Use a fluorescence microscope equipped with appropriate filter sets for the chosen donor-acceptor pair.

-

Donor Channel: Excitation filter for ~405 nm, Emission filter for ~460 nm.

-

Acceptor/FRET Channel: Excitation filter for ~405 nm, Emission filter for ~580 nm.

-

-

Image Acquisition:

-

Acquire images in both the donor and acceptor channels.

-

Establish a baseline fluorescence ratio before applying any experimental treatment.

-

After applying the stimulus (e.g., a depolarizing agent), acquire a time-series of images to monitor the change in fluorescence.

-

-

Data Analysis:

-

For each time point, calculate the average fluorescence intensity in regions of interest (ROIs) drawn around the cells in both the donor and acceptor channels.

-

Calculate the FRET ratio (Acceptor Intensity / Donor Intensity).

-

Normalize the FRET ratio to the baseline to determine the relative change in membrane potential.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for using this compound.

Applications in Research and Drug Development

The ability to quantitatively measure membrane potential makes this compound a powerful tool in various research and drug development applications:

-

Ion Channel Research: Studying the function and modulation of various ion channels (e.g., voltage-gated potassium or sodium channels) that play a crucial role in cellular excitability.

-

Drug Discovery: High-throughput screening of compound libraries to identify modulators of ion channels or other targets that affect membrane potential.

-

Neuroscience: Investigating neuronal activity, synaptic transmission, and the effects of neurotoxins or therapeutic agents on neuronal excitability.

-

Cardiology: Studying the electrophysiology of cardiomyocytes and the effects of cardiotonic or antiarrhythmic drugs.

-

Cell Biology: Elucidating the role of membrane potential in processes such as cell proliferation, differentiation, and apoptosis.

An In-depth Technical Guide to DiBAC4(3) as a Voltage-Sensitive Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-sensitive dyes (VSDs) are powerful tools for monitoring the electrical potential across cellular membranes. These probes enable the investigation of membrane potential dynamics in various cell types, which is crucial for understanding cellular physiology, signaling, and pathology. Among these, DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) has emerged as a widely used fluorescent probe. It belongs to the family of slow-response, anionic bis-barbituric acid oxonol dyes.[1][2] DiBAC4(3) is particularly valuable for measuring relative changes in membrane potential in populations of non-excitable and excitable cells, finding extensive applications in flow cytometry, fluorescence microscopy, and high-throughput screening.[1][3][4]

This guide provides a comprehensive overview of the core principles of DiBAC4(3), its mechanism of action, key experimental protocols, and its application in studying cellular signaling pathways.

Core Principle and Mechanism of Action

DiBAC4(3) is a lipophilic, anionic dye that operates on a translocation mechanism in response to changes in membrane potential. At a typical resting membrane potential (where the interior of the cell is negatively charged), the negatively charged DiBAC4(3) is largely excluded from the cell.

Depolarization: When the membrane potential becomes less negative (depolarizes), the reduced electrical barrier allows the anionic DiBAC4(3) to enter the cell. Once inside, it binds to intracellular proteins and lipid-rich membranes, leading to a significant enhancement in its fluorescence.

Hyperpolarization: Conversely, when the membrane potential becomes more negative (hyperpolarizes), the increased electrical barrier drives the dye out of the cell, resulting in a decrease in fluorescence intensity.

The fluorescence intensity of DiBAC4(3) is therefore directly proportional to the membrane potential, with an approximate 1% change in fluorescence for every 1 mV change in potential. This relationship allows for the semi-quantitative measurement of membrane potential changes. Because its mechanism relies on physical translocation across the membrane, DiBAC4(3) is classified as a "slow-response" dye, in contrast to faster dyes that sense potential changes via electrochromic shifts.

Physicochemical and Spectral Properties

The utility of DiBAC4(3) is defined by its specific chemical and spectral characteristics. These properties are essential for designing experiments and selecting appropriate instrumentation.

| Property | Value | Reference(s) |

| Full Name | bis-(1,3-dibutylbarbituric acid)trimethine oxonol | |

| Molecular Formula | C₂₇H₄₀N₄O₆ | |

| Molecular Weight | ~517 - 539 g/mol | |

| Excitation Max. | 490 - 493 nm | |

| Emission Max. | 505 - 517 nm | |

| Extinction Coefficient | 146,000 cm⁻¹M⁻¹ | |

| Solubility | DMSO, DMF, Ethanol | |

| Response Type | Slow / Translational | |

| Charge | Anionic |

Experimental Applications and Protocols

DiBAC4(3) is versatile and commonly employed in flow cytometry and fluorescence microscopy to assess membrane potential in both mammalian and bacterial cells.

General Experimental Workflow

The application of DiBAC4(3) typically follows a straightforward workflow, which can be adapted for various platforms such as microplates, slides for microscopy, or tubes for flow cytometry.

Detailed Protocol for Flow Cytometry

This protocol provides a method for measuring changes in bacterial membrane potential in response to antimicrobial agents.

Materials:

-

Bacterial culture (e.g., E. coli)

-

Culture medium (e.g., Iso-Sensitest broth)

-

Phosphate-Buffered Saline (PBS)

-

DiBAC4(3) stock solution (1 mg/mL in DMSO)

-

Propidium Iodide (PI) for viability control

-

Flow cytometer with a 488 nm excitation laser and appropriate emission filters (~520 nm for DiBAC4(3))

Procedure:

-

Culture Preparation: Grow bacteria to the desired growth phase (e.g., mid-logarithmic phase).

-

Treatment: Aliquot the bacterial culture into tubes. Add the test compound (e.g., antibiotic) at various concentrations. Include an untreated control. Incubate under appropriate conditions for a specified time (e.g., 120 minutes).

-

Dye Preparation: Prepare a working solution of DiBAC4(3). A final concentration of 1-10 µg/mL is often effective.

-

Staining: Add the DiBAC4(3) working solution to each bacterial sample. Incubate in the dark at room temperature for 5-10 minutes. For viability, PI can be co-incubated.

-

Data Acquisition: Analyze the samples on the flow cytometer. Excite with the 488 nm laser and collect DiBAC4(3) fluorescence in the green channel (e.g., 525/30 nm bandpass filter).

-

Analysis: Gate on the bacterial population based on forward and side scatter. Quantify the percentage of cells with high green fluorescence (depolarized) in treated versus control samples.

Protocol for Fluorescence Microscopy

This protocol is adapted for imaging adherent mammalian cells.

Materials:

-

Adherent cells grown on glass-bottom dishes or coverslips

-

Appropriate cell culture medium

-

Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer

-

DiBAC4(3) stock solution (1-2 mM in DMSO)

-

Fluorescence microscope with FITC/GFP filter set

Procedure:

-

Cell Preparation: Plate cells and grow to a suitable confluency (e.g., 70-80%).

-

Dye Loading: Dilute the DiBAC4(3) stock solution to a final concentration of 100-500 nM in KRH buffer.

-

Incubation: Remove the culture medium, wash cells once with KRH buffer, and add the DiBAC4(3) loading solution. Incubate for 20-30 minutes at room temperature, protected from light.

-

Imaging: Mount the dish on the microscope stage. Acquire a baseline fluorescence image using the FITC/GFP channel.

-

Stimulation: To induce depolarization, add a high-potassium buffer. To study a specific pathway, add the relevant agonist or antagonist.

-

Time-Lapse Imaging: Capture images at regular intervals to monitor the change in fluorescence intensity over time.

-

Image Correction & Analysis: Perform background subtraction and flat-field correction on the images. Measure the mean fluorescence intensity within regions of interest (ROIs) drawn around cells to quantify changes in membrane potential.

Application in Signaling Pathway Analysis

DiBAC4(3) is an excellent tool for studying signaling pathways that involve the modulation of ion channel activity. For instance, it can be used to screen for compounds that activate or inhibit channels like the large-conductance Ca²⁺-activated K⁺ (BK) channels. Opening of K⁺ channels typically leads to hyperpolarization (decreased fluorescence), while their inhibition can cause depolarization (increased fluorescence).

Limitations and Considerations

While powerful, DiBAC4(3) has limitations that users must consider:

-

Temporal Resolution: As a slow-response dye, it is not suitable for resolving rapid events like single action potentials but is excellent for monitoring slower, steady-state changes.

-

Indirect Measurement: The dye reports changes in potential rather than absolute voltage values, though semi-quantitative calibration is possible.

-

Potential Artifacts: The dye has been reported to directly interact with certain ion channels, such as BK channels, which could influence experimental outcomes. Researchers should perform appropriate controls to account for such effects.

Conclusion

DiBAC4(3) is a robust and versatile voltage-sensitive dye that provides a reliable method for monitoring changes in plasma membrane potential. Its straightforward mechanism, significant fluorescence response, and applicability across multiple platforms make it an indispensable tool for researchers in cell biology, neurobiology, and drug discovery. By understanding its principles and following optimized protocols, scientists can effectively leverage DiBAC4(3) to investigate a wide array of physiological and pathological processes governed by cellular bioelectricity.

References

An In-depth Technical Guide to DiSBaC10 for Measuring Membrane Potential Changes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the voltage-sensitive dye, bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiSBaC₁₀), a powerful tool for measuring changes in membrane potential in a variety of cell types. This document details the dye's mechanism of action, provides key quantitative data, outlines experimental protocols for its use in fluorescence microscopy and flow cytometry, and illustrates relevant signaling pathways and workflows.

Introduction to DiSBaC₁₀

DiSBaC₁₀ is a slow-response, potentiometric fluorescent dye used to monitor changes in plasma membrane potential.[1] As a lipophilic, anionic oxonol dye, it partitions into the cell membrane in a voltage-dependent manner. This property makes it a valuable tool for studying cellular electrophysiology, particularly in non-excitable cells, and for high-throughput screening of ion channel and transporter modulators in drug discovery.[2]

Mechanism of Action:

DiSBaC₁₀ is a negatively charged dye that is excluded from the negatively charged interior of polarized cells. When the cell membrane depolarizes, the interior of the cell becomes less negative, allowing the anionic DiSBaC₁₀ to enter the cell and bind to intracellular proteins. This binding results in an increase in the dye's fluorescence quantum yield and a red shift in its emission spectrum. Conversely, hyperpolarization of the membrane leads to the exclusion of the dye from the cell and a decrease in fluorescence. This relationship between membrane potential and fluorescence intensity allows for the dynamic measurement of membrane potential changes.

dot graph "DiSBaC10_Mechanism_of_Action" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", label="Figure 1: Mechanism of DiSBaC10 Action", fontcolor="#202124", labelloc=b, width=7.9, height=4.5]; node [shape=record, style="filled", fontname="Arial", fontsize=10, fixedsize=true, width=2.5, height=1]; edge [fontname="Arial", fontsize=10, color="#202124", arrowhead=normal];

// Node Definitions polarized_cell [label="{Polarized Cell\n(Negative Interior)}", fillcolor="#F1F3F4", fontcolor="#202124"]; depolarized_cell [label="{Depolarized Cell\n(Less Negative Interior)}", fillcolor="#F1F3F4", fontcolor="#202124"]; disbac_out [label="DiSBaC₁₀ (Low Fluorescence)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2, height=0.8]; disbac_in [label="DiSBaC₁₀ (High Fluorescence)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2, height=0.8]; intracellular_binding [label="Binding to Intracellular\nProteins", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124", width=2.2, height=0.9];

// Edges polarized_cell -> disbac_out [label="Excludes Dye", dir=back]; depolarized_cell -> disbac_in [label="Dye Enters Cell"]; disbac_in -> intracellular_binding [label="Leads to"]; } caption: "Figure 1: Mechanism of this compound Action"

Quantitative Data

The following tables summarize the key quantitative properties of DiSBaC₁₀.

Table 1: Spectral Properties of DiSBaC₁₀

| Property | Wavelength (nm) | Notes |

| Excitation Maximum | ~530-540 | Optimal excitation for fluorescence. |

| Emission Maximum | ~560-580 | Emission peak of the dye when bound. |

Table 2: Performance Characteristics of DiSBaC₁₀

| Parameter | Value/Range | Notes |

| Response Time | Seconds to minutes | Classified as a "slow-response" dye. |

| Sensitivity | Varies by cell type | Dependent on intracellular binding sites and membrane properties. |

| Working Concentration | 0.1 - 10 µM | Optimal concentration should be determined empirically. |

Experimental Protocols

Detailed methodologies for utilizing DiSBaC₁₀ in fluorescence microscopy and flow cytometry are provided below.

3.1. General Guidelines for Dye Loading

-

Prepare a Stock Solution: Dissolve DiSBaC₁₀ in DMSO to a stock concentration of 1-10 mM.

-

Working Solution: Dilute the stock solution in a physiological buffer (e.g., HBSS or PBS) to the desired final working concentration (typically 0.1-10 µM).

-

Cell Preparation: Culture cells to a suitable confluency on coverslips (for microscopy) or in suspension (for flow cytometry).

-

Loading: Replace the culture medium with the DiSBaC₁₀ working solution and incubate for 15-60 minutes at 37°C, protected from light.

-

Washing (Optional): Some protocols may include a wash step with a physiological buffer to remove excess dye and reduce background fluorescence.

3.2. Fluorescence Microscopy Protocol

This protocol is designed for observing membrane potential changes in adherent cells.

-

Cell Seeding: Seed cells on glass coverslips or in imaging-compatible microplates and allow them to adhere overnight.

-

Dye Loading: Load the cells with DiSBaC₁₀ as described in the general guidelines.

-

Imaging: Mount the coverslip on a fluorescence microscope equipped with appropriate filters for DiSBaC₁₀ (e.g., a TRITC or similar filter set).

-

Baseline Measurement: Acquire a baseline fluorescence image before stimulating the cells.

-

Stimulation: Add the experimental compound (e.g., an ion channel modulator) and acquire a time-lapse series of images to monitor the change in fluorescence.

-

Data Analysis: Quantify the change in fluorescence intensity over time in regions of interest corresponding to individual cells or cell populations.

dot graph "Fluorescence_Microscopy_Workflow" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.7, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", label="Figure 2: Fluorescence Microscopy Workflow", fontcolor="#202124", labelloc=b, width=7.9, height=5.5]; node [shape=box, style="filled, rounded", fontname="Arial", fontsize=10, fixedsize=true, width=2.2, height=0.7]; edge [fontname="Arial", fontsize=10, color="#202124", arrowhead=normal];

// Node Definitions start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed Cells on\nCoverslips", fillcolor="#F1F3F4", fontcolor="#202124"]; load_dye [label="Load with DiSBaC₁₀", fillcolor="#FBBC05", fontcolor="#202124"]; image_baseline [label="Acquire Baseline\nFluorescence Image", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_stimulus [label="Add Stimulus\n(e.g., Drug)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; time_lapse [label="Acquire Time-Lapse\nImages", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Fluorescence\nIntensity Change", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> seed_cells; seed_cells -> load_dye; load_dye -> image_baseline; image_baseline -> add_stimulus; add_stimulus -> time_lapse; time_lapse -> analyze; analyze -> end; } caption: "Figure 2: Fluorescence Microscopy Workflow"

3.3. Flow Cytometry Protocol

This protocol is suitable for high-throughput screening of compounds that affect membrane potential in suspension cells.

-

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL.[3]

-

Dye Loading: Add DiSBaC₁₀ to the cell suspension at the desired final concentration and incubate as described in the general guidelines.

-

Sample Acquisition: Analyze the cells on a flow cytometer equipped with a 488 nm or 532 nm laser for excitation and an appropriate emission filter (e.g., 575/26 nm).

-

Baseline Measurement: Record the baseline fluorescence of the cell population.

-

Stimulation: Add the test compound and continue to acquire data to measure the change in fluorescence over time. Alternatively, pre-incubate cells with compounds before analysis.

-

Data Analysis: Gate on the cell population of interest and quantify the change in mean fluorescence intensity.

Application in Signaling Pathway Analysis: Ion Channel Modulation

A key application of DiSBaC₁₀ is in the study of ion channels, which play a crucial role in cellular signaling by altering membrane potential.[2] For example, the opening of potassium (K⁺) channels leads to an efflux of K⁺ ions, causing hyperpolarization, while the opening of sodium (Na⁺) or calcium (Ca²⁺) channels results in ion influx and depolarization.[4]

Example: Screening for K⁺ Channel Openers

In a drug discovery context, DiSBaC₁₀ can be used to screen for compounds that open K⁺ channels. In a typical assay, cells are first depolarized by adding a high concentration of extracellular K⁺. This causes DiSBaC₁₀ to enter the cells, resulting in a high fluorescence signal. The addition of a K⁺ channel opener will counteract this depolarization by allowing K⁺ to exit the cell, leading to repolarization or hyperpolarization and a subsequent decrease in DiSBaC₁₀ fluorescence.

dot graph "Ion_Channel_Modulation_Pathway" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", label="Figure 3: K+ Channel Modulation Assay", fontcolor="#202124", labelloc=b, width=7.9, height=6]; node [shape=box, style="filled, rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#202124", arrowhead=normal];

// Node Definitions start_state [label="Resting Cell\n(Polarized)", fillcolor="#F1F3F4", fontcolor="#202124"]; high_k [label="Add High Extracellular K⁺", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; depolarized_state [label="Cell Depolarizes\n(High DiSBaC₁₀ Fluorescence)", fillcolor="#FBBC05", fontcolor="#202124"]; add_compound [label="Add Test Compound\n(K⁺ Channel Opener)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; repolarized_state [label="Cell Repolarizes/Hyperpolarizes\n(Low DiSBaC₁₀ Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start_state -> high_k; high_k -> depolarized_state; depolarized_state -> add_compound; add_compound -> repolarized_state; } caption: "Figure 3: K+ Channel Modulation Assay"

Conclusion

DiSBaC₁₀ is a versatile and reliable tool for the quantitative analysis of membrane potential changes in a wide range of biological applications. Its utility in fluorescence microscopy and high-throughput flow cytometry makes it particularly valuable for drug discovery and the investigation of cellular signaling pathways. By following the protocols and considering the principles outlined in this guide, researchers can effectively employ DiSBaC₁₀ to gain critical insights into the electrophysiological behavior of cells.

References

- 1. Quantitative analysis of membrane potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. images.novusbio.com [images.novusbio.com]

- 4. Ionic Mechanisms and Action Potentials (Section 1, Chapter 2) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

The Role of DiBAC4(3) in Cellular Bioenergetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe Bis-(1,3-Dibutylbarbituric Acid) Trimethine Oxonol, commonly known as DiBAC4(3). It details its core applications in cellular bioenergetics, with a particular focus on the measurement of plasma membrane potential and its relevance in the context of cytotoxicity and apoptosis. This document offers detailed experimental protocols, quantitative data, and visual workflows to facilitate its effective implementation in research and drug development.

It is important to note that the term "Disbac10" is likely a typographical error, and this guide pertains to the well-established and widely used probe, DiBAC4(3).

Introduction to DiBAC4(3) and Cellular Bioenergetics

Cellular bioenergetics is the study of energy flow through living systems. A fundamental aspect of this is the maintenance of ion gradients across cellular membranes, which generates a transmembrane electrical potential. The plasma membrane potential is crucial for a multitude of cellular processes, including nutrient transport, cell signaling, and maintaining cellular homeostasis. Disruptions in plasma membrane potential are often indicative of cellular stress, toxicity, or the initiation of programmed cell death (apoptosis).

DiBAC4(3) is a lipophilic, anionic, slow-response fluorescent dye that is used to monitor changes in plasma membrane potential in living cells.[1][2][3] Its chemical properties make it an invaluable tool for assessing cellular health and function in response to various stimuli.

Mechanism of Action

The functionality of DiBAC4(3) is based on its negative charge and its fluorescence properties. In a healthy, polarized cell, the interior of the plasma membrane is negatively charged, which repels the anionic DiBAC4(3) dye, resulting in low intracellular fluorescence. When the plasma membrane depolarizes, the interior becomes less negative, allowing the dye to enter the cell.[4][5] Once inside, DiBAC4(3) binds to intracellular proteins and membranes, leading to a significant increase in its fluorescence intensity. Conversely, hyperpolarization, an increase in the negative charge inside the cell, will cause the dye to be excluded, resulting in a decrease in fluorescence.

It is critical to understand that DiBAC4(3) is not suitable for measuring mitochondrial membrane potential. The mitochondrial matrix is highly negative, which strongly repels the anionic DiBAC4(3) dye. For mitochondrial membrane potential studies, cationic dyes such as TMRM, TMRE, or JC-1 are the appropriate tools.

Figure 1: Mechanism of DiBAC4(3) action.

Quantitative Data and Properties

For reproducible and accurate results, it is essential to use DiBAC4(3) under optimized conditions. The following tables summarize the key quantitative parameters for this dye.

| Property | Value | Reference(s) |

| Excitation Wavelength (max) | ~490 nm | |

| Emission Wavelength (max) | ~516 nm | |

| Molecular Weight | ~516.64 g/mol | |

| Solvent for Stock Solution | DMSO or DMF | |

| Storage Conditions | -20°C, protected from light |

Table 1: Physicochemical Properties of DiBAC4(3)

| Parameter | Recommended Range | Reference(s) |

| Stock Solution Concentration | 1 - 10 mM | |

| Working Concentration | 100 nM - 5 µM | |

| Incubation Time | 15 - 60 minutes | |

| Incubation Temperature | Room Temperature or 37°C |

Table 2: Typical Experimental Concentrations and Conditions

Experimental Protocols

The following are detailed methodologies for the key applications of DiBAC4(3).

General Preparation of DiBAC4(3) Solutions

-

Stock Solution Preparation: Dissolve DiBAC4(3) powder in high-quality, anhydrous DMSO to a final concentration of 1 to 10 mM. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., HBSS, PBS, or cell culture medium) to the desired final working concentration (typically in the range of 100 nM to 5 µM). The optimal concentration should be determined empirically for each cell type and experimental condition.

Measurement of Plasma Membrane Potential by Fluorescence Microscopy

-

Cell Seeding: Seed cells on a suitable imaging plate or slide (e.g., glass-bottom dishes) and allow them to adhere and reach the desired confluency.

-

Staining: Remove the culture medium and add the DiBAC4(3) working solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing (Optional): Some protocols recommend washing the cells with fresh buffer or medium to remove excess dye, while others suggest imaging in the presence of the dye. This should be optimized for the specific application.

-

Imaging: Acquire images using a fluorescence microscope equipped with a filter set appropriate for DiBAC4(3) (e.g., FITC/GFP channel). Maintain consistent imaging parameters (e.g., exposure time, gain) across all samples for accurate comparison.

-

Data Analysis: Quantify the mean fluorescence intensity per cell or region of interest using appropriate image analysis software. An increase in fluorescence intensity corresponds to depolarization.

Measurement of Plasma Membrane Potential by Flow Cytometry

-

Cell Preparation: Prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA).

-

Staining: Add the DiBAC4(3) working solution to the cell suspension.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Analysis: Analyze the stained cells on a flow cytometer using the 488 nm laser for excitation and detecting the emission in the green channel (e.g., 525/50 nm bandpass filter).

-

Data Interpretation: An increase in the fluorescence signal of the cell population indicates depolarization.

References

An In-depth Technical Guide to Disbac10 Translocation in Polarized Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disbac10 is a voltage-sensitive fluorescent probe utilized in the study of cellular membrane electrical activity.[1] This guide provides a comprehensive overview of the core principles underlying this compound translocation in polarized cells, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols. This compound's ability to report on changes in membrane potential makes it a valuable tool for investigating the complex electrophysiology of polarized cells, which are fundamental components of tissues such as epithelia and neuronal networks.

The core mechanism of this compound relies on its voltage-dependent translocation across the plasma membrane. In a resting, polarized cell, this compound resides primarily on the outer leaflet of the membrane.[1] Upon depolarization of the cell, the change in the transmembrane electrical field drives the rapid translocation of this compound to the inner leaflet.[1] This movement can be detected and quantified, often through its interaction with other fluorescent molecules in Förster Resonance Energy Transfer (FRET) based assays.[1]

This guide will delve into the signaling pathways that modulate membrane potential in polarized cells, thereby influencing this compound translocation. Furthermore, it will provide structured tables of quantitative data and detailed experimental protocols to facilitate the application of this probe in research and drug development.

Core Mechanism of Voltage-Sensitive Dyes and this compound

Voltage-sensitive dyes (VSDs), also known as potentiometric probes, are essential tools for monitoring changes in cell membrane potential.[2] They function by binding to the plasma membrane and altering their optical properties, such as fluorescence intensity, in response to fluctuations in the transmembrane electric field. This allows for real-time visualization of electrical activity in cells.

VSDs are broadly categorized into "slow" and "fast" dyes based on their response kinetics, which reflect different underlying mechanisms.

-

Slow-Response Dyes: These dyes, which include anionic oxonols like the DiBAC family, operate on a millisecond to second timescale. Their mechanism is based on a voltage-dependent redistribution across the plasma membrane. A change in membrane potential alters the equilibrium of the charged dye molecules between the inner and outer leaflets of the membrane, or between the membrane and the aqueous medium.

-

Fast-Response Dyes: These dyes can resolve rapid neuronal signaling events like action potentials, with response times in the microsecond to nanosecond range. Their mechanisms are more complex and can involve electrochromism, photo-induced electron transfer (PeT), or FRET.

This compound is a slow-response, voltage-sensitive fluorescent probe. In a resting polarized cell, this compound is situated on the outer leaflet of the plasma membrane. When the cell depolarizes, the change in membrane potential causes a rapid translocation of this compound to the inner leaflet. This translocation can be used in FRET-based assays to measure changes in membrane potential.

Signaling Pathways Modulating Membrane Potential in Polarized Cells

The translocation of this compound is directly dependent on the membrane potential of the polarized cell. The membrane potential itself is a dynamic property regulated by a complex interplay of ion channels, pumps, and transporters, which are in turn controlled by various signaling pathways. The establishment and maintenance of cell polarity are crucial for the asymmetric distribution of these channels and pumps, leading to distinct electrical properties at different membrane domains (e.g., apical vs. basolateral).

Key Regulators of Membrane Potential:

-

Ion Channels: Voltage-gated ion channels for sodium (Na+), potassium (K+), and calcium (Ca2+) are critical for generating and propagating electrical signals. Ligand-gated ion channels, activated by neurotransmitters or other signaling molecules, also play a significant role. In polarized cells, the differential localization of these channels to apical or basolateral membranes is essential for their function.

-

Ion Pumps: The Na+/K+-ATPase is a primary active transporter that establishes and maintains the steep electrochemical gradients for Na+ and K+ across the plasma membrane, a fundamental process in setting the resting membrane potential.

-

Ion Transporters: Various secondary active transporters utilize the electrochemical gradients established by pumps to move other ions and molecules across the membrane, further influencing the membrane potential.

Signaling Pathways Influencing Ion Channel and Pump Activity:

-

G-Protein Coupled Receptors (GPCRs): Activation of GPCRs by hormones, neurotransmitters, or other ligands can lead to the production of second messengers like cyclic AMP (cAMP), inositol trisphosphate (IP3), and diacylglycerol (DAG). These second messengers can directly or indirectly modulate the activity of ion channels and pumps, leading to changes in membrane potential.

-

Receptor Tyrosine Kinases (RTKs): Binding of growth factors to RTKs can initiate signaling cascades, such as the MAPK/ERK pathway, which can regulate the expression and activity of ion channels.

-

Calcium Signaling: Intracellular calcium is a crucial second messenger that can be released from internal stores or enter the cell through plasma membrane channels. Changes in intracellular calcium concentration can activate Ca2+-activated K+ channels, leading to hyperpolarization, or have other complex effects on membrane potential. In polarized secretory cells, Ca2+ signaling proteins like STIM1 and Orai1 are localized to the apical pole, leading to polarized Ca2+ signals.

The following diagram illustrates a generalized signaling pathway that can lead to changes in membrane potential and subsequent this compound translocation.

Caption: A generalized signaling cascade leading to this compound translocation.

Quantitative Data on Voltage-Sensitive Dyes

The following tables summarize key quantitative parameters for commonly used voltage-sensitive dyes, including this compound and the related DiBAC4(3). This data is essential for experimental design and interpretation.

Table 1: Spectroscopic Properties of Voltage-Sensitive Dyes

| Dye | Excitation (nm) | Emission (nm) | Solvent |

| This compound | 540 | 560 | Not Specified |

| DiBAC4(3) | ~490 | Not Specified | Not Specified |

| DiSBAC2(3) | ~530 | Not Specified | Not Specified |

| DiBAC4(5) | ~590 | Not Specified | Not Specified |

| BeRST 1 | 633 | Not Specified | Not Specified |

Table 2: Performance Characteristics of Voltage-Sensitive Dyes

| Dye | Response Time | Typical Sensitivity | Key Application |

| This compound | Slow (ms to s) | FRET-based assays | Monitoring membrane potential |

| DiBAC4(3) | Slow (ms to s) | ~1% fluorescence change per mV | High-throughput drug screening |

| BeRST 1 | Fast (µs to ns) | High signal-to-noise ratio | Imaging spontaneous neuronal activity |

Experimental Protocols

Accurate measurement of membrane potential changes using this compound requires careful experimental design and execution. The following protocols provide general guidelines for labeling cells and imaging this compound translocation.

Protocol 1: Preparation of Stock Solution

-

Dissolve this compound: Prepare a concentrated stock solution (e.g., 1-10 mM) by dissolving this compound in high-quality, anhydrous DMSO.

-

Storage: Store the stock solution protected from light and moisture at -20°C. For use at -80°C, it is recommended to use within 6 months, and for -20°C, within 1 month. To aid solubility, the tube can be heated to 37°C and sonicated.

Protocol 2: Labeling of Adherent Cells in Culture

-

Cell Culture: Plate cells on a suitable imaging dish or slide and grow to the desired confluency.

-

Working Solution: Prepare a working solution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at the desired final concentration.

-

Incubation: Remove the culture medium and wash the cells with the buffer. Incubate the cells with the this compound working solution in the dark for at least 30 minutes. Do not remove the dye solution for imaging.

-

Imaging: Proceed with fluorescence microscopy to image the translocation of this compound in response to stimuli that alter membrane potential.

The following diagram outlines the general experimental workflow for using a voltage-sensitive dye like this compound.

Caption: A general workflow for this compound imaging experiments.

Conclusion

This compound is a valuable tool for investigating the electrophysiology of polarized cells. Its translocation across the plasma membrane in response to changes in membrane potential provides a direct readout of cellular electrical activity. Understanding the signaling pathways that modulate ion channels and pumps is crucial for interpreting this compound translocation data. The provided protocols and quantitative data serve as a foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of polarized cell function and pathophysiology.

References

Unveiling Ion Channel Dynamics: A Technical Guide to DiSBACs for High-Throughput Screening and Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the DiSBAC family of voltage-sensitive fluorescent probes, with a primary focus on the well-characterized DiSBAC₄(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol), for studying ion channel activity. While the less common DiSBAC₁₀ is noted as a commercially available voltage-sensitive probe, the wealth of published data and established protocols for DiSBAC₄(3) makes it a more robust subject for a comprehensive guide. The principles and methodologies described herein for DiSBAC₄(3) are largely applicable to other members of the DiSBAC family.

Core Principles and Mechanism of Action

DiSBAC₄(3) is a slow-response, lipophilic, anionic fluorescent dye that acts as a translational reporter of cell membrane potential.[1][2] Its mechanism relies on its voltage-dependent partitioning between the extracellular medium and the inner leaflet of the plasma membrane.

In a polarized cell with a negative intracellular potential, the negatively charged DiSBAC₄(3) is largely excluded from the cell interior. Upon membrane depolarization, the reduction in the negative transmembrane potential allows the dye to enter the cell and bind to intracellular proteins and membranes.[3][4] This binding event leads to a significant enhancement of its fluorescence.[1] Conversely, membrane hyperpolarization results in the expulsion of the dye and a decrease in fluorescence. This relationship between membrane potential and fluorescence intensity provides a powerful tool for monitoring the activity of various ion channels that modulate membrane potential.

DiSBAC₁₀ is also described as a voltage-sensitive fluorescent probe that operates in Förster Resonance Energy Transfer (FRET) assays. In its resting state in a polarized cell, it resides on the outer membrane leaflet and can act as an acceptor for a donor fluorophore. Upon depolarization, it translocates to the inner leaflet, increasing the distance between the donor and acceptor and thus reducing the FRET signal.

dot graph TD { rankdir="LR"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

} enddot Caption: Mechanism of DiSBAC₄(3) as a membrane potential indicator.

Quantitative Data and Performance Characteristics

The following tables summarize key quantitative data for DiSBAC₄(3) based on available literature. This information is crucial for experimental design and data interpretation.

Table 1: Spectroscopic Properties of DiSBAC₄(3)

| Property | Value | Reference |

| Excitation Maximum (λex) | 493 nm (in Methanol) | |

| Emission Maximum (λem) | 516-517 nm (in Methanol) | |

| Molecular Weight | 519 g/mol | |

| Fluorescence Change per mV | ~1% |

Table 2: Binding and Kinetic Properties of DiSBAC₄(3)

| Property | Value | Condition | Reference |

| Dissociation Constant (Kd) | 0.03 ± 0.01 µM | Binding to Bovine Serum Albumin (BSA) | |

| Dissociation Constant (Kd) | 0.45 ± 0.08 µM | Adsorption to Egg Lecithin SUVs | |

| Fluorescence Lifetime (in solution) | < 100 ps | In aqueous solution | |

| Response Time | Slow (seconds to minutes) | Compared to fast-response dyes |

Detailed Experimental Protocols

The following protocols provide a general framework for using DiSBAC₄(3) to measure changes in membrane potential in cell-based assays. Optimization for specific cell types and experimental conditions is recommended.

Preparation of DiSBAC₄(3) Stock and Working Solutions

-

Stock Solution Preparation:

-

Dissolve DiSBAC₄(3) powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

-

-

Working Solution Preparation:

-

On the day of the experiment, dilute the stock solution in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES) to the final working concentration.

-

Typical working concentrations range from 100 nM to 5 µM. The optimal concentration should be determined empirically for each cell type to maximize the signal-to-noise ratio while minimizing cytotoxicity.

-

Cell Staining and Assay Procedure (96-Well Plate Format)

This protocol is suitable for high-throughput screening of ion channel modulators.

-

Cell Plating:

-

Plate cells in a clear-bottom, black-walled 96-well microplate to minimize background fluorescence and well-to-well crosstalk.

-

Culture cells to a confluent monolayer.

-

-

Dye Loading:

-

Remove the culture medium from the wells.

-

Add the DiSBAC₄(3) working solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to equilibrate.

-

-

Compound Addition and Signal Detection:

-

Prepare serial dilutions of test compounds (agonists or antagonists) in the assay buffer.

-

Add the compounds to the wells.

-

Measure the fluorescence intensity using a fluorescence plate reader. The excitation and emission wavelengths should be set according to the dye's properties (e.g., Ex/Em = 490/515 nm).

-

For kinetic assays, record the fluorescence signal over time before and after the addition of compounds.

-

dot graph { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

} enddot Caption: High-throughput screening workflow using DiSBAC₄(3).

Flow Cytometry Protocol

DiSBAC₄(3) can also be used with flow cytometry to assess membrane potential changes in single cells within a population.

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in a suitable buffer.

-

-

Dye Loading:

-

Add DiSBAC₄(3) working solution to the cell suspension.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Sample Acquisition:

-

Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation.

-

Collect the emission fluorescence in the green channel (e.g., 515-545 nm bandpass filter).

-

Establish a baseline fluorescence reading before adding stimuli.

-

-

Stimulation and Data Analysis:

-

Add the desired stimulus (e.g., high potassium solution to induce depolarization, or a specific ion channel modulator) and continue to acquire data to monitor changes in fluorescence over time.

-

Analyze the data to determine the percentage of responding cells and the magnitude of the fluorescence change.

-

Applications in Ion Channel Research and Drug Discovery

DiSBAC₄(3) has been successfully employed in a variety of applications to study ion channel function:

-

High-Throughput Screening (HTS): Its suitability for use in multi-well plate formats makes it an excellent tool for screening large compound libraries to identify novel ion channel modulators.

-

Characterization of Voltage-Gated Ion Channels: The dye has been used to study the activity of voltage-gated potassium (K⁺) and sodium (Na⁺) channels.

-

Investigation of Ligand-Gated Ion Channels: DiSBAC₄(3) has been applied to study the function of channels such as the vanilloid receptor-1 (TRPV1).

-

Safety Pharmacology: A key application is in assessing the potential for drug candidates to inhibit the hERG potassium channel, a critical component of cardiac safety assessment.

Limitations and Considerations

While DiSBAC₄(3) is a powerful tool, it is important to be aware of its limitations:

-

Slow Response Time: As a slow-response dye, it is not suitable for resolving rapid changes in membrane potential, such as individual action potentials.

-

Indirect Measurement: The fluorescence signal is an indirect measure of ion channel activity, reflecting the net change in membrane potential.

-

Potential for Artifacts: The dye's interaction with intracellular components can sometimes lead to artifacts. It is crucial to perform appropriate controls, including testing for direct compound-dye interactions.

-

Calibration: For semi-quantitative measurements of absolute membrane potential, calibration using techniques like patch-clamp is necessary.

Conclusion

The voltage-sensitive dye DiSBAC₄(3) provides a robust and versatile platform for studying ion channel activity in a variety of cellular contexts. Its ease of use, significant fluorescence signal change, and adaptability to high-throughput formats have made it a valuable tool in both academic research and industrial drug discovery. By understanding its mechanism of action, performance characteristics, and limitations, researchers can effectively leverage this probe to gain critical insights into the function of ion channels and to identify novel therapeutic agents.

References

- 1. biotium.com [biotium.com]

- 2. DiBAC4(3) [Bis-(1,3-dibutylbarbituric acid)trimethine oxonol] | AAT Bioquest [aatbio.com]

- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. DiBAC4(3) [Bis-(1,3-dibutylbarbituric acid)trimethine oxonol] UltraPure Grade - 25 mg [anaspec.com]

Mechanism of Action: How Oxonol Dyes Sense Voltage

An In-depth Technical Guide to Oxonol Dyes for Membrane Potential Sensing: A Comparative Analysis

For researchers, scientists, and drug development professionals, the accurate measurement of cellular membrane potential is crucial for understanding a vast array of biological processes, from neuronal activity to ion channel function.[1][2] Voltage-sensitive dyes are indispensable tools for these investigations, and among them, the oxonol family of dyes offers a robust method for monitoring changes in membrane potential.[3]

This guide provides a detailed comparison of common oxonol dyes, with a focus on the widely-used bis-barbituric acid oxonols, often referred to as DiBAC dyes. These are "slow-response" probes that function by redistributing across the plasma membrane in response to potential changes, leading to significant and readily detectable fluorescence signals.[4][5]

Oxonol dyes are typically anionic, lipophilic molecules. At a normal, negative resting membrane potential, these negatively charged dyes are largely excluded from the cell's interior. When the cell membrane depolarizes (becomes more positive on the inside), the anionic dye is driven into the cell. Once inside, the dye binds to intracellular proteins and membranes, a process that significantly enhances its fluorescence. Conversely, hyperpolarization (the cell interior becoming more negative) leads to the dye's exclusion from the cell and a decrease in fluorescence. This redistribution mechanism is the basis of their function as potentiometric probes.

dot

Caption: Mechanism of anionic oxonol dyes for membrane potential sensing.

Comparative Analysis of Oxonol Dyes

The most commonly used oxonol dyes belong to the bis-barbituric acid (DiBAC) and bis-isoxazolone families. While they share a common mechanism, their spectral properties and specific applications can differ. The DiBAC dyes are particularly noted for being largely excluded from mitochondria due to their negative charge, making them superior to some cationic dyes for specifically measuring plasma membrane potential.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative characteristics of several common oxonol dyes.

Table 1: Spectral and Performance Characteristics of Common Oxonol Dyes

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Typical Sensitivity | Key Characteristics |

| DiBAC₄(3) | 490 - 493 | 516 | ~1% per mV | Most commonly cited "bis-oxonol"; green fluorescence; used in HTS. |

| DiSBAC₂(3) | 530 - 535 | 560 | Slower response than styryl dyes, but larger signal change. | Often used for simultaneous measurements with UV-excitable Ca²⁺ indicators. |

| DiBAC₄(5) | 590 | 616 | Large fluorescence change upon membrane potential shift. | Longer wavelength alternative to DiBAC₄(3), useful for multiplexing. |

| Oxonol V | ~610 (in membrane) | ~640 (in membrane) | Slower response time compared to Oxonol VI. | Anionic bis-isoxazolone; accumulates in cytoplasm of depolarized cells. |

| Oxonol VI | ~620 (in membrane) | ~660 (in membrane) | Responds more rapidly than Oxonol V. | Considered the better probe for measuring faster potential changes. |

Table 2: General Properties of Selected Oxonol Dyes

| Dye Name | CAS Number | Molecular Weight | Common Solvents |

| DiBAC₄(3) | 70363-83-6 | 516.64 g/mol (as acid), 538.61 g/mol (as sodium salt) | DMSO, DMF, Ethanol |

| DiSBAC₂(3) | Not readily available | 436.55 g/mol | DMSO, Ethanol |

| DiBAC₄(5) | Not readily available | 542.67 g/mol | DMSO |

Experimental Protocols

This section provides a generalized methodology for using a slow-response oxonol dye like DiBAC₄(3) to measure relative changes in plasma membrane potential in live cells.

Reagent Preparation

-

Stock Solution: Prepare a 1-10 mM stock solution of the oxonol dye in high-quality, anhydrous DMSO. For DiBAC₄(3), a 1 mg/mL concentration in DMSO is equivalent to approximately 1.9 mM.

-

Storage: Store the powdered dye at 4°C. The stock solution can be stored at room temperature, protected from light, for up to 3 months. For longer-term storage, aliquoting and freezing at -20°C is recommended.

Cell Preparation

-

Adherent Cells: Plate cells in a multi-well plate (e.g., 96-well or 384-well) at a density that will result in a near-confluent monolayer on the day of the experiment. A typical density is 40,000 to 80,000 cells/well for a 96-well plate.

-

Suspension Cells: Centrifuge cells from their culture medium and resuspend them in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS).

Dye Loading

-

Working Solution: Dilute the dye stock solution into the desired assay buffer (e.g., culture medium or HBSS). A typical final concentration for DiBAC₄(3) is between 0.5 µM and 10 µM. It is critical to optimize the concentration for each cell type, as high concentrations can be toxic. A common starting dilution is 1:1000 from a 1.9 mM stock.

-

Incubation: Remove the culture medium from adherent cells and add the dye-loading solution. For suspension cells, add the dye-loading solution to the cell pellet.

-

Incubate the cells for 15-60 minutes at 37°C or room temperature, protected from light. The optimal time and temperature should be determined empirically.

-

Washing (Optional but Recommended): After incubation, you can wash the cells with fresh buffer to remove unbound dye and reduce background fluorescence. However, for some protocols, washing is omitted.

Fluorescence Measurement

-

Instrumentation: Use a fluorescence microscope, plate reader, or flow cytometer equipped with appropriate filters for the specific dye. For DiBAC₄(3), a standard FITC/GFP filter set is suitable (Excitation ~490 nm, Emission ~516 nm).

-

Baseline Reading: Measure the baseline fluorescence of the dye-loaded cells.

-

Stimulation: Add the experimental compound (e.g., ion channel modulator, drug) and monitor the change in fluorescence intensity over time. An increase in fluorescence typically indicates depolarization, while a decrease indicates hyperpolarization.

Data Correction (for Microscopy)

To obtain quantitative data from fluorescence microscopy, two corrections are essential:

-

Darkfield Correction: Acquire an image with the shutter closed using the same exposure time as the experiment. This "darkfield" image represents the electronic noise from the camera. Subtract this image from all experimental images.

-

Flatfield Correction: Acquire an out-of-focus image of the dye in solution without cells. This "flatfield" image represents uneven illumination. Divide each darkfield-corrected experimental image by the darkfield-corrected flatfield image.

dot

References

A Technical Guide to the Safety and Toxicity of Fluorescent Dyes in Live-Cell Imaging

Disclaimer: A comprehensive search of scientific literature and commercial databases did not yield specific safety or toxicity data for a compound designated "Disbac10." This guide therefore provides a broader overview of the principles and methodologies for assessing the safety and toxicity of fluorescent dyes used in live-cell imaging, intended for researchers, scientists, and drug development professionals.

Mechanisms of Toxicity in Live-Cell Imaging

The adverse effects of fluorescent dyes in live-cell imaging can be broadly categorized into cytotoxicity and phototoxicity.

1.1 Cytotoxicity

Cytotoxicity refers to the inherent toxicity of the fluorescent dye to the cells, independent of light exposure. This can manifest in various ways:

-

Disruption of Cellular Functions: Some dyes, particularly lipophilic cationic compounds used to measure mitochondrial membrane potential (e.g., Rhodamine 123, DiOC6(3)), can interfere with mitochondrial respiration and ATP synthesis.[4][5]

-

Inhibition of Cell Proliferation and Motility: Even at concentrations that do not induce cell death, some dyes can negatively impact cellular processes like proliferation and migration, compromising the biological relevance of the observations.

-

Induction of Apoptosis: Prolonged exposure or high concentrations of certain dyes can trigger programmed cell death pathways.

1.2 Phototoxicity

Phototoxicity occurs when a fluorescent dye (fluorophore), upon excitation by light, generates reactive chemical species that are harmful to cellular components. This is a major concern in fluorescence microscopy, where high-intensity light sources are often used.

The primary mechanism of phototoxicity involves the generation of Reactive Oxygen Species (ROS) . When a fluorophore absorbs a photon, it transitions to an excited singlet state. It can then transition to a longer-lived triplet state. This excited triplet state fluorophore can react with molecular oxygen in two ways (Figure 1):

-

Type I Reaction: The fluorophore transfers an electron to another molecule, producing superoxide anions and other free radicals.

-

Type II Reaction: The fluorophore transfers energy directly to molecular oxygen, generating highly reactive singlet oxygen.

These ROS can cause widespread damage to lipids, proteins, and nucleic acids, leading to cellular stress, altered signaling, and eventually, cell death. Some synthetic fluorophores, such as certain mitochondrial and nuclear stains, can be highly toxic when illuminated.

Quantitative Assessment of Dye Toxicity

A systematic evaluation of a dye's toxicity is crucial before its application in live-cell imaging experiments. This typically involves determining the concentration range over which the dye does not perturb normal cell physiology.

Table 1: Common Assays for Cytotoxicity Assessment

| Assay Type | Principle | Endpoint Measurement | Advantages | Disadvantages |

| Membrane Integrity Assays | Dyes like Propidium Iodide (PI) or SYTOX Green are excluded by viable cells but enter cells with compromised membranes and bind to nucleic acids. | Fluorescence intensity of the dye bound to DNA. | Simple, rapid, and allows for real-time analysis. | Only identifies cells in late-stage apoptosis or necrosis. |

| Metabolic Activity Assays | Reduction of tetrazolium salts (e.g., MTT) or resazurin by metabolically active cells into colored or fluorescent products. | Colorimetric or fluorometric signal. | High-throughput and sensitive. | Can be influenced by changes in cellular metabolism not related to viability. |

| ATP Content Assays | Quantification of ATP, which is rapidly depleted in non-viable cells. | Luminescence signal from a luciferase-based reaction. | Highly sensitive and rapid. | ATP levels can fluctuate with metabolic state. |

| Caspase Activation Assays | Use of fluorogenic substrates that are cleaved by active caspases (key mediators of apoptosis). | Fluorescence signal upon substrate cleavage. | Detects early stages of apoptosis. | Specific to apoptosis; will not detect other forms of cell death. |

| Proliferation Assays | Measurement of DNA synthesis (e.g., BrdU incorporation) or cell number over time. | Colorimetric, fluorometric, or imaging-based cell counting. | Provides information on cytostatic effects. | Can be time-consuming. |

Experimental Protocols for Toxicity Assessment

Detailed and controlled experiments are necessary to determine the safe working concentrations of a fluorescent dye and appropriate imaging parameters.

3.1 Protocol for a General Cytotoxicity Assay using a Membrane Impermeable Dye

This protocol provides a method to determine the effect of a dye on cell viability by measuring membrane integrity.

-

Cell Seeding:

-

Seed cells in a 96-well, clear-bottom, black-walled plate at a density that will result in 70-80% confluency at the time of the assay.

-

Incubate for 24 hours in standard culture conditions (e.g., 37°C, 5% CO₂).

-

-

Dye Incubation:

-

Prepare a range of concentrations of the test fluorescent dye in complete culture medium. It is advisable to perform a serial dilution (e.g., 1:2 or 1:3).

-

Include a "no dye" vehicle control and a positive control for cell death (e.g., treatment with a known cytotoxic agent like 1% Triton X-100 or staurosporine).

-

Remove the culture medium from the cells and add the dye solutions.

-

Incubate for the desired period (e.g., 1, 4, 12, 24 hours).

-

-

Staining with Viability Dye:

-

Prepare a solution of a membrane-impermeable DNA dye (e.g., Propidium Iodide at a final concentration of 1 µg/mL or SYTOX Green at 150 nM) and a nuclear counterstain for all cells (e.g., Hoechst 33342) in an appropriate buffer (e.g., PBS).

-

Wash the cells once with PBS.

-

Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Image the plate using a high-content imager or a fluorescence microscope. Acquire images in the channels corresponding to the counterstain (total cells) and the viability dye (dead cells).

-

Use image analysis software to count the total number of nuclei and the number of nuclei stained with the viability dye.

-

Calculate the percentage of dead cells for each concentration of the test dye:

-

% Cytotoxicity = (Number of Dead Cells / Total Number of Cells) x 100

-

-

Plot the % Cytotoxicity against the dye concentration to determine the concentration at which toxicity becomes significant.

-

3.2 Protocol for Assessing Phototoxicity

This protocol helps to distinguish between cytotoxicity of the dye itself and phototoxicity induced by the imaging process.

-

Sample Preparation:

-

Seed cells on an imaging-compatible plate or dish (e.g., glass-bottom dish).

-

Stain the cells with the desired concentration of the fluorescent dye, determined to be non-toxic from the cytotoxicity assay above.

-

Prepare four experimental groups:

-

No Dye, No Imaging: Control for baseline cell health.

-

Dye, No Imaging: To assess cytotoxicity of the dye over the experimental duration.

-

No Dye, Imaging: To assess phototoxicity from endogenous fluorophores and the imaging conditions alone.

-

Dye, Imaging: To assess the combined effect of the dye and light.

-

-

-

Live-Cell Imaging:

-

Place the sample on a live-cell imaging system equipped with environmental control (37°C, 5% CO₂).

-

For the imaging groups, acquire time-lapse images using the intended experimental parameters (e.g., light intensity, exposure time, imaging frequency, and duration).

-

-

Endpoint Analysis:

-

After the imaging period, assess cell viability across all groups using a viability assay (as described in Protocol 3.1) or by observing morphological indicators of cell stress and death (e.g., membrane blebbing, cell rounding, detachment).

-

Compare the viability and morphology of cells between the four groups. A significant decrease in viability in the "Dye, Imaging" group compared to the others indicates phototoxicity.

-

Workflow for Evaluating a Novel Fluorescent Dye

The systematic evaluation of a new fluorescent dye should follow a logical progression to ensure its suitability for live-cell imaging experiments.

Conclusion and Best Practices

While the specific properties of "this compound" remain unknown, the principles outlined in this guide are universally applicable for ensuring the responsible and effective use of any fluorescent dye in live-cell imaging. The key to minimizing toxicity is a rigorous validation process.

Best Practices:

-

Minimize Dye Concentration: Use the lowest effective concentration of the dye that provides an adequate signal-to-noise ratio.

-

Minimize Light Exposure: Reduce illumination intensity and exposure times to the minimum required for image acquisition. Consider using more sensitive detectors to reduce the required light dose.

-

Choose Appropriate Wavelengths: Whenever possible, use longer wavelength (e.g., red or far-red) fluorophores, as this light is less energetic and generally causes less damage to cells.

-

Perform Control Experiments: Always include the appropriate controls (e.g., stained but not imaged, imaged but not stained) to differentiate between cytotoxicity, phototoxicity, and the effects of the experimental manipulation itself.

By adhering to these principles and conducting thorough validation, researchers can confidently use fluorescent dyes to illuminate the intricate workings of living cells while ensuring the integrity and validity of their experimental data.

References

- 1. Evaluation of Chemo- and Photo-toxicity of a Live Fluorescent Dye for Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DiSBAC₄(3) in Live-Cell Imaging

A Guide for Researchers, Scientists, and Drug Development Professionals

Note: The specific protocol for a dye named "Disbac10" could not be found in the available literature. It is presumed that this may be a typographical error. This document provides a detailed protocol and application notes for DiSBAC₄(3) , a widely used bis-oxonol, slow-response, voltage-sensitive fluorescent dye, which belongs to the same family of dyes and is likely what was intended.

Introduction

DiSBAC₄(3) (Bis-(1,3-Dibutylbarbituric Acid) Trimethine Oxonol) is a lipophilic, anionic fluorescent dye used to measure the membrane potential of living cells. As a slow-response potentiometric probe, it is well-suited for detecting changes in membrane potential over seconds to minutes. In polarized cells, the dye is largely excluded due to its negative charge. However, upon membrane depolarization, the dye enters the cell, binds to intracellular membranes and proteins, and exhibits a significant increase in fluorescence intensity.[1][2] This property makes DiSBAC₄(3) a valuable tool for studying ion channel activity, screening for compounds that modulate membrane potential, and investigating cellular processes associated with changes in electrical potential.[1][3]

Quantitative Data

The following table summarizes the key quantitative properties of DiSBAC₄(3) for easy reference.

| Property | Value | References |

| Excitation Wavelength (λex) | ~490-493 nm | [4] |

| Emission Wavelength (λem) | ~505-517 nm | |

| Molecular Weight | 516.6 g/mol | |

| Solubility | DMSO, DMF, Ethanol | |

| Typical Stock Solution | 1 mg/mL (1.9 mM) in DMSO | |

| Typical Working Concentration | 0.1 - 10 µM | |

| Fluorescence Change per mV | ~1% |

Mechanism of Action

DiSBAC₄(3) is a negatively charged, hydrophobic molecule that partitions between the extracellular medium and the cell membrane. In a resting, polarized cell with a negative internal potential, the anionic dye is electrostatically repelled from the cell interior. When the cell membrane depolarizes (becomes more positive on the inside), the electrostatic barrier is reduced, allowing the dye to enter the cell. Once inside, DiSBAC₄(3) binds to intracellular proteins and lipid membranes, which enhances its fluorescence. Therefore, an increase in fluorescence intensity directly correlates with membrane depolarization, while a decrease in fluorescence indicates hyperpolarization.

Mechanism of DiSBAC₄(3) fluorescence in response to changes in membrane potential.

Experimental Protocols

This section provides a general protocol for using DiSBAC₄(3) in live-cell imaging. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

DiSBAC₄(3) powder or stock solution

-

Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

-

Cells of interest cultured on a suitable imaging dish or plate

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Protocol:

-

Preparation of Stock Solution:

-

Dissolve DiSBAC₄(3) powder in high-quality, anhydrous DMSO to a final concentration of 1 mg/mL (1.9 mM).

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.

-

-

Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the DiSBAC₄(3) stock solution.

-

Dilute the stock solution in a physiological buffer (e.g., HBSS) to the desired final working concentration. A typical starting concentration is 1 µM, but this may need to be optimized (range 0.1 - 10 µM).

-

Vortex the working solution to ensure the dye is evenly distributed.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with the physiological buffer.

-

Add the DiSBAC₄(3) working solution to the cells.

-

Incubate the cells for 20-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.

-

-

Live-Cell Imaging:

-

Image the cells directly in the dye-containing solution. Do not wash the cells after incubation, as the dye's fluorescence is dependent on the equilibrium between the extracellular and intracellular concentrations.

-

Use a fluorescence microscope equipped with a filter set appropriate for DiSBAC₄(3) (e.g., excitation ~490 nm, emission ~516 nm).

-

Minimize light exposure to reduce phototoxicity and photobleaching.

-

Acquire a baseline fluorescence image before applying any stimulus.

-

Apply the experimental treatment (e.g., ion channel agonist/antagonist, drug candidate) and acquire images at desired time points to monitor changes in fluorescence intensity.

-

-

Controls:

-

Negative Control: Image unstained cells to assess autofluorescence.

-

Positive Control: To confirm that an increase in fluorescence corresponds to depolarization, treat cells with a high concentration of potassium (e.g., 150 mM KCl) to induce depolarization. This should result in a significant increase in fluorescence intensity.

-

Data Analysis:

-

Quantify the mean fluorescence intensity of individual cells or regions of interest over time.

-

Normalize the fluorescence intensity to the baseline (pre-stimulus) level to determine the relative change in membrane potential.

A flowchart of the experimental workflow for live-cell imaging with DiSBAC₄(3).

Troubleshooting and Considerations

-

Phototoxicity and Photobleaching: DiSBAC₄(3), like many fluorescent dyes, can be phototoxic and is susceptible to photobleaching with prolonged or intense light exposure. To mitigate these effects, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.

-